molecular formula C19H17FN4O2 B2683854 1-(4-fluorophenyl)-3-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)urea CAS No. 1020975-00-1

1-(4-fluorophenyl)-3-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)urea

Cat. No.: B2683854
CAS No.: 1020975-00-1
M. Wt: 352.369
InChI Key: JXCKOBSYSYDTCK-UHFFFAOYSA-N
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Description

1-(4-fluorophenyl)-3-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)urea is a synthetic small molecule based on the pyridazin-3(2H)-one scaffold, a structure recognized for its significant potential in medicinal chemistry research . This compound is meticulously designed for investigational applications in immunology and oncology. Its core structure is closely related to documented pyridazinone derivatives that have demonstrated potent agonist activity towards Formyl Peptide Receptors (FPRs), particularly FPR1 and FPRL1 . FPRs are G-protein coupled receptors predominantly expressed on neutrophils and monocytes, playing a critical role in the innate immune response against bacterial infections and in the regulation of inflammatory processes . Researchers can utilize this compound to study neutrophil activation, intracellular calcium mobilization, and chemotaxis, which are key mechanisms in the body's defense system . Furthermore, the 1,3-diphenylurea moiety in its structure is a notable pharmacophore found in advanced research compounds targeting tyrosine kinase receptors, such as c-MET and VEGFR-2 . These receptors are often overexpressed in solid tumors and are pivotal for cancer cell proliferation and tumor angiogenesis . Consequently, this molecule serves as a valuable chemical tool for probing the signaling pathways of these receptors and for evaluating anti-proliferative and anti-angiogenic effects in various cellular models. The presence of the 4-fluorophenyl group is a strategic feature, as lipophilic and electronegative substituents in this position are known from structure-activity relationship (SAR) studies to be critical for modulating biological activity and receptor affinity . This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with care, referring to the associated Safety Data Sheet for proper handling and storage information.

Properties

IUPAC Name

1-(4-fluorophenyl)-3-[2-(6-oxo-3-phenylpyridazin-1-yl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN4O2/c20-15-6-8-16(9-7-15)22-19(26)21-12-13-24-18(25)11-10-17(23-24)14-4-2-1-3-5-14/h1-11H,12-13H2,(H2,21,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXCKOBSYSYDTCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNC(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-fluorophenyl)-3-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)urea, also known by its CAS number 1020975-00-1, is a synthetic compound that has garnered attention in medicinal chemistry for its potential biological activities. This compound features a unique molecular structure that includes a pyridazine ring, which is significant in various pharmacological contexts.

  • Molecular Formula : C19H17FN4O2
  • Molecular Weight : 352.4 g/mol
  • Structure : The compound comprises a fluorophenyl moiety and a pyridazinone structure, which are crucial for its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits notable biological activities, particularly in the areas of anti-inflammatory and anticancer effects. The following sections detail the specific biological activities and mechanisms of action.

Anti-inflammatory Activity

This compound has been studied for its potential to modulate inflammatory pathways. It interacts with the NLRP3 inflammasome, a critical component in the inflammatory response. Studies show that compounds with similar structures can inhibit cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory process.

Key Findings:

  • Inhibition of COX Enzymes : Compounds related to this urea have demonstrated effective inhibition of COX-1 and COX-2, with IC50 values in the low nanomolar range (e.g., IC50 = 15.50 nM for certain derivatives) .
CompoundIC50 (nM)Target
This compoundTBDCOX enzymes
Pyridazine derivative (5a)89.3COX-I
Pyridazine derivative (7f)6.4hCA IX

Anticancer Activity

Preliminary studies suggest that this compound may exhibit anticancer properties through its ability to inhibit various cancer-related pathways. The inhibition of carbonic anhydrase (CA) isoforms has been particularly noted, with significant activity against hCA IX, which is often overexpressed in tumors.

Case Studies:

  • Inhibition of hCA IX : A study found that derivatives similar to this urea showed potent inhibition against hCA IX with KIs ranging from 4.9 to 58.1 nM . This suggests potential applications in cancer therapy, particularly for tumors that express high levels of this enzyme.
  • Mechanistic Insights : Molecular docking studies have provided insights into how these compounds interact at the molecular level, indicating strong binding affinities that correlate with their biological activities .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s uniqueness lies in its hybrid structure, combining pyridazinone, fluorophenyl, and urea functionalities. Below is a comparative analysis with structurally related molecules from the literature:

Table 1: Key Structural and Functional Comparisons

Compound Name / ID Core Structure Functional Groups Key Differences Potential Applications
1-(4-Fluorophenyl)-3-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)urea Pyridazinone + urea Urea, 4-fluorophenyl, ethyl linker Urea group enhances H-bonding capacity Enzyme inhibition, CNS targets
3-(6-Oxo-3-phenylpyridazin-1(6H)-yl)-N-phenethylpropanamide (ZINC00220177) Pyridazinone + amide Amide, phenethyl group Amide vs. urea; reduced polarity Acetylcholinesterase inhibition
1-(4-Fluorophenyl)-2-(pyrrolidin-1-yl)pentan-1-one Ketone + pyrrolidine Ketone, fluorophenyl, pyrrolidine Lack of pyridazinone; ketone pharmacophore Psychoactive or metabolic modulators
Ethyl 2-[[1-[(4-fluorophenyl)methyl]indazole-3-carbonyl]amino]-3-methyl-butanoate Indazole + ester Ester, fluorobenzyl, branched alkyl Ester hydrolysis liability vs. urea stability Prodrug design, kinase inhibition

Pyridazinone-Based Analogues

  • ZINC00220177: This amide-containing pyridazinone derivative lacks the urea group, which may reduce its ability to form bidirectional hydrogen bonds with targets like acetylcholinesterase.
  • Synthetic Flexibility : The urea group in the target compound allows for modular substitutions at the nitrogen atoms, enabling tailored interactions with enzymatic active sites, a feature less accessible in rigid amide-based analogues .

Fluorophenyl-Containing Derivatives

  • 1-(4-Fluorophenyl)-2-(pyrrolidin-1-yl)pentan-1-one: This ketone derivative shares the 4-fluorophenyl group but replaces the pyridazinone-urea system with a pyrrolidine-ketone motif.

Urea vs. Amide/Ester Functionality

  • Hydrogen-Bonding Capacity : Urea derivatives typically exhibit stronger and more versatile hydrogen-bonding interactions than amides or esters due to the presence of two NH groups. This could enhance binding affinity in targets like kinases or neurotransmitter receptors .
  • Metabolic Stability: Esters (e.g., ethyl 2-[[1-[(4-fluorophenyl)methyl]indazole-3-carbonyl]amino]-3-methyl-butanoate) are prone to hydrolysis, whereas ureas are generally more resistant to enzymatic degradation, suggesting improved pharmacokinetics for the target compound .

Research Findings and Implications

  • Structural Insights: The pyridazinone ring in the target compound adopts a planar conformation, as observed in isostructural analogues (e.g., compounds 4 and 5 in ), which facilitates stacking interactions with aromatic residues in protein binding pockets .
  • Docking Studies: While explicit data for the target urea compound are unavailable, structurally similar pyridazinone-amide derivatives (e.g., ZINC00220177) show promising acetylcholinesterase inhibition, suggesting that the urea variant could exhibit enhanced activity due to stronger target engagement .
  • Synthetic Challenges : The incorporation of the urea group may complicate crystallization compared to amide analogues, as seen in , where dimethylformamide was required for high-quality crystal formation .

Q & A

Q. What are the optimal synthetic routes for preparing 1-(4-fluorophenyl)-3-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)urea?

The synthesis typically involves a multi-step process:

  • Step 1: Formation of the pyridazinone core via cyclization of hydrazine derivatives with carbonyl compounds (e.g., diketones or α,β-unsaturated ketones) under reflux in ethanol or THF .
  • Step 2: Introduction of the ethyl linker through nucleophilic substitution or coupling reactions. For example, reacting 4-fluorophenyl isocyanate with an amine-functionalized pyridazinone precursor in anhydrous dichloromethane at 0–5°C to form the urea bond .
  • Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (solvent: methanol/water) is critical for isolating the product in >95% purity .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • NMR (¹H/¹³C): Essential for confirming the urea linkage (δ ~6.5–7.5 ppm for NH protons) and fluorophenyl/pyridazinone aromatic systems .
  • IR Spectroscopy: Identifies urea C=O stretching (~1640–1680 cm⁻¹) and pyridazinone C=O (~1700 cm⁻¹) .
  • High-Resolution Mass Spectrometry (HRMS): Validates molecular weight (calculated for C₂₃H₂₀FN₄O₂: 409.15 g/mol) .

Q. What stability considerations are relevant during storage?

  • Light Sensitivity: Store in amber vials at −20°C to prevent photodegradation of the fluorophenyl and pyridazinone moieties .
  • Hydrolysis Risk: Avoid aqueous buffers at pH >8.0, as the urea bond may degrade .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

  • Substituent Variation: Replace the 4-fluorophenyl group with other halogens (e.g., Cl, Br) or electron-withdrawing groups to modulate electronic effects on target binding .
  • Linker Modification: Test ethyl vs. propyl chains or introduce heteroatoms (e.g., oxygen) to alter flexibility and solubility .
  • Biological Assays: Pair synthetic analogs with enzyme inhibition assays (e.g., PDE4 or kinase targets) and cytotoxicity screens (e.g., cancer cell lines) to correlate structural changes with activity .

Q. How should researchers resolve contradictions in reported biological activity data?

  • Orthogonal Assays: Validate initial findings using complementary methods (e.g., SPR for binding affinity vs. enzymatic activity assays) .
  • Purity Verification: Confirm compound integrity via HPLC (>99% purity) and elemental analysis to rule out batch-specific impurities .
  • Computational Modeling: Perform molecular docking to identify binding poses and validate target engagement hypotheses .

Q. What strategies mitigate solubility challenges in in vitro assays?

  • Co-solvents: Use DMSO (≤0.1% final concentration) or β-cyclodextrin inclusion complexes to enhance aqueous solubility .
  • Prodrug Design: Introduce hydrolyzable groups (e.g., acetate esters) on the pyridazinone ring to improve bioavailability .

Q. How can metabolic stability be assessed preclinically?

  • Microsomal Assays: Incubate the compound with liver microsomes (human/rat) and monitor degradation via LC-MS to identify metabolic hotspots (e.g., urea bond cleavage) .
  • Isotope Labeling: Use ¹⁴C-labeled analogs to trace metabolic pathways and quantify excretion profiles .

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